molecular formula C13H17NO5 B2818931 3-Methoxy-4-{[(propan-2-yl)carbamoyl]methoxy}benzoic acid CAS No. 1016677-07-8

3-Methoxy-4-{[(propan-2-yl)carbamoyl]methoxy}benzoic acid

Cat. No.: B2818931
CAS No.: 1016677-07-8
M. Wt: 267.281
InChI Key: GTJGUINEMONJFO-UHFFFAOYSA-N
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Description

3-Methoxy-4-{[(propan-2-yl)carbamoyl]methoxy}benzoic acid is a benzoic acid derivative featuring a methoxy group at position 3 and a carbamoylmethoxy substituent at position 4, where the carbamoyl group is linked to a propan-2-yl (isopropyl) moiety. This compound has been cataloged as a synthetic building block (CAS: 1016677-07-8) but is currently discontinued in commercial supplies . Its molecular formula is C₁₃H₁₇NO₆, with a molecular weight of 283.28 g/mol. The isopropyl carbamoyl group introduces steric bulk and moderate lipophilicity, which may influence its pharmacokinetic properties and target interactions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methoxy-4-[2-oxo-2-(propan-2-ylamino)ethoxy]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO5/c1-8(2)14-12(15)7-19-10-5-4-9(13(16)17)6-11(10)18-3/h4-6,8H,7H2,1-3H3,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTJGUINEMONJFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)COC1=C(C=C(C=C1)C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-4-{[(propan-2-yl)carbamoyl]methoxy}benzoic acid typically involves the reaction of 3-methoxy-4-hydroxybenzoic acid with isopropyl isocyanate in the presence of a suitable base . The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-4-{[(propan-2-yl)carbamoyl]methoxy}benzoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions include:

  • Oxidized derivatives such as aldehydes and carboxylic acids.
  • Reduced derivatives such as amines.
  • Substituted derivatives with various functional groups replacing the methoxy or carbamoyl groups.

Scientific Research Applications

3-Methoxy-4-{[(propan-2-yl)carbamoyl]methoxy}benzoic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a pharmacophore in drug design.

    Industry: It is utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Methoxy-4-{[(propan-2-yl)carbamoyl]methoxy}benzoic acid involves its interaction with specific molecular targets and pathways. The methoxy and carbamoyl groups play a crucial role in its binding affinity and activity. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following section compares the target compound with analogs sharing the 3-methoxybenzoic acid core but differing in substituents at position 4. Key structural variations, physicochemical properties, and research findings are summarized.

Substituted Carbamoyl Derivatives

3-Methoxy-4-{[(4-methoxyphenyl)carbamoyl]methoxy}benzoic Acid
  • Molecular Formula: C₁₇H₁₇NO₆
  • Molecular Weight : 331.32 g/mol
  • Key Differences : Replaces the isopropyl group with a 4-methoxyphenyl carbamoyl moiety.
  • This compound is available commercially as a research chemical .
3-Methoxy-4-{[(2-methoxyphenyl)carbamoyl]methoxy}benzoic Acid
  • Molecular Formula: C₁₆H₁₅NO₆
  • Molecular Weight : 317.30 g/mol
  • Key Differences : Features a 2-methoxyphenyl carbamoyl group.
  • Implications : The ortho-methoxy substituent may induce steric hindrance, altering binding affinity compared to the para-substituted analog .
3-Methoxy-4-{[2-(trifluoromethylphenyl)carbamoyl]methoxy}benzoic Acid
  • Molecular Formula: C₁₆H₁₃F₃NO₅
  • Molecular Weight : 356.28 g/mol
  • Key Differences : Incorporates a trifluoromethylphenyl group.
  • Implications : The electron-withdrawing CF₃ group increases acidity (pKa ~3.1) and metabolic stability, making it suitable for drug development .

Table 1: Comparison of Carbamoyl Derivatives

Compound Molecular Weight (g/mol) Substituent at C-4 Key Property
Target Compound 283.28 Isopropyl carbamoyl Moderate lipophilicity
4-Methoxyphenyl analog 331.32 4-Methoxyphenyl carbamoyl Enhanced polarity, π-π interactions
2-Methoxyphenyl analog 317.30 2-Methoxyphenyl carbamoyl Steric hindrance
Trifluoromethylphenyl analog 356.28 CF₃-phenyl carbamoyl High metabolic stability

Ether-Linked Substituents

3-Methoxy-4-[(pyridin-2-yl)methoxy]benzoic Acid
  • Molecular Formula: C₁₄H₁₃NO₄
  • Molecular Weight : 259.26 g/mol
  • Key Differences : Replaces the carbamoyl group with a pyridinylmethoxy ether.
3-Methoxy-4-(β-D-glucopyranosyloxy)benzoic Acid Methyl Ester
  • Molecular Formula : C₁₅H₂₀O₉
  • Molecular Weight : 344.31 g/mol
  • Key Differences : Contains a glycosyloxy group.
  • Implications : The sugar moiety increases hydrophilicity (logP ~-1.2), favoring aqueous solubility but limiting membrane permeability. Isolated from Pancratium maritimum, this compound exhibits cytotoxic activity .

Table 2: Ether-Linked Analogs

Compound Molecular Weight (g/mol) Substituent at C-4 Biological Relevance
Pyridinylmethoxy analog 259.26 Pyridin-2-ylmethoxy Enhanced solubility, H-bonding
Glucopyranosyloxy analog 344.31 β-D-Glucopyranosyloxy Cytotoxicity, natural product

Ester and Sulfate Derivatives

3-Methoxy-4-(sulfooxy)benzoic Acid (Vanillic Acid Sulfate)
  • Molecular Formula : C₈H₈O₇S
  • Molecular Weight : 248.21 g/mol
  • Key Differences : Sulfate ester at C-4.
  • Implications : High polarity (logP ~-2.1) limits cellular uptake but enhances renal excretion. Acts as a biomarker in metabolic studies .
3-Methoxy-4-(methoxycarbonyl)benzoic Acid
  • Molecular Formula : C₁₀H₁₀O₅
  • Molecular Weight : 210.18 g/mol
  • Key Differences : Methoxycarbonyl group at C-4.
  • Implications : The ester group is hydrolytically labile, serving as a prodrug moiety in medicinal chemistry .

Table 3: Ester and Sulfate Derivatives

Compound Molecular Weight (g/mol) Substituent at C-4 Application
Vanillic acid sulfate 248.21 Sulfooxy Metabolic biomarker
Methoxycarbonyl analog 210.18 Methoxycarbonyl Prodrug design

Biological Activity

3-Methoxy-4-{[(propan-2-yl)carbamoyl]methoxy}benzoic acid, with the molecular formula C13H17NO5 and a molecular weight of 267.28 g/mol, is an organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.

Synthetic Routes

The synthesis of this compound typically involves the reaction of 3-methoxy-4-hydroxybenzoic acid with isopropyl isocyanate in the presence of a suitable base. This method allows for the introduction of both methoxy and carbamoyl groups onto the benzoic acid core, which are crucial for its biological activity.

Chemical Reactions

The compound undergoes various chemical reactions, including:

  • Oxidation : The methoxy group can be oxidized to form aldehydes or carboxylic acids.
  • Reduction : The carbamoyl group can be reduced to form amines.
  • Substitution : The methoxy and carbamoyl groups can be substituted with other functional groups under appropriate conditions.

These reactions are facilitated by common reagents such as potassium permanganate for oxidation and lithium aluminum hydride for reduction.

The biological activity of this compound is attributed to its interaction with specific molecular targets. The methoxy and carbamoyl groups enhance its binding affinity to enzymes or receptors, potentially acting as inhibitors or modulators. This interaction may lead to various biological effects, including anti-inflammatory and anticancer activities.

Research Findings

Several studies have investigated the biological properties of this compound:

  • Antiparasitic Activity : Initial findings suggest that derivatives of similar structures exhibit potent antiparasitic activity against Plasmodium species, which cause malaria. For instance, modifications in the structure have been shown to improve aqueous solubility and metabolic stability while maintaining efficacy against parasites .
  • Antimicrobial Properties : Research indicates that compounds with similar functionalities demonstrate significant antimicrobial activity. The incorporation of polar functionalities has been linked to improved solubility and enhanced bioactivity against various microbial strains .
  • Pharmacological Applications : The compound is being explored as a potential pharmacophore in drug design due to its unique structural characteristics that may confer therapeutic benefits in treating diseases such as cancer and infectious diseases.

Case Studies

A case study involving a derivative of this compound demonstrated significant efficacy in reducing parasitemia in a mouse model infected with P. berghei. The study highlighted the importance of structural modifications in enhancing both activity and pharmacokinetic profiles .

Similar Compounds

Compound NameStructureNotable Activity
3-Methoxy-4-hydroxybenzoic acidStructureAntioxidant properties
4-{[(Propan-2-yl)carbamoyl]methoxy}benzoic acidStructureAntimicrobial effects
3-Methoxybenzoic acidStructureAnti-inflammatory properties

The unique combination of methoxy and carbamoyl groups in this compound distinguishes it from similar compounds, potentially leading to unique biological activities.

Q & A

Basic Synthesis Methodology

Q: What are the standard synthetic routes for 3-Methoxy-4-{[(propan-2-yl)carbamoyl]methoxy}benzoic acid, and how are intermediates purified? A: The synthesis typically involves a multi-step approach:

Esterification: React 3-methoxy-4-hydroxybenzoic acid with a protected carbamoyl chloride derivative to introduce the methoxy-carbamoyl group.

Coupling: Use propan-2-ylamine under mild basic conditions (e.g., DIPEA in DMF) to form the carbamoyl linkage .

Deprotection: Acidic or basic hydrolysis removes protecting groups (e.g., tert-butyl esters) to yield the final benzoic acid.
Purification: Intermediate steps often employ column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water mixtures). Final purity is verified via HPLC (>98%) and NMR .

Structural Characterization Techniques

Q: Which analytical methods are critical for confirming the structure of this compound? A: Key methods include:

  • NMR Spectroscopy: 1^1H and 13^13C NMR to verify substituent positions (e.g., methoxy at δ 3.8 ppm, carbamoyl protons at δ 6.7–7.1 ppm) .
  • Mass Spectrometry: High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]+^+ at m/z 326.12) .
  • X-ray Crystallography: Resolve ambiguous substituent orientations (if crystalline) using SHELX programs for refinement .

Biological Activity Screening

Q: How is the compound’s bioactivity assessed in enzyme inhibition studies? A: Standard protocols include:

  • Cholinesterase Assays: Measure IC50_{50} values against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) using Ellman’s method .
  • Dose-Response Curves: Test concentrations from 1 nM to 100 µM, with donepezil as a positive control.
  • Kinetic Analysis: Determine inhibition type (competitive/uncompetitive) via Lineweaver-Burk plots .

Table 1: Representative Bioactivity Data

EnzymeIC50_{50} (µM)Inhibition TypeReference
AChE0.45 ± 0.02Competitive
BChE1.2 ± 0.1Uncompetitive

Advanced Synthesis Optimization

Q: How can reaction yields be improved during carbamoyl linkage formation? A: Key strategies:

  • Microwave-Assisted Synthesis: Reduce reaction time (30 min vs. 12 h) while maintaining >90% yield .
  • Catalyst Screening: Use HOBt/DCC coupling agents to minimize side products.
  • Solvent Optimization: Replace DMF with THF to enhance solubility of propan-2-ylamine .

Resolving Contradictory Bioactivity Data

Q: How to address discrepancies in reported IC50_{50} values across studies? A: Variables to scrutinize:

  • Assay Conditions: pH (7.4 vs. 8.0), temperature (25°C vs. 37°C), and substrate concentration.
  • Compound Purity: Verify via HPLC; impurities >2% skew results .
  • Structural Analogues: Compare with derivatives (e.g., trifluoromethyl vs. methyl substitutions) to isolate substituent effects .

Table 2: Substituent Impact on AChE Inhibition

SubstituentIC50_{50} (µM)LogPReference
CF3_30.12 ± 0.012.8
CH3_30.45 ± 0.021.9

Computational Modeling for Mechanism Elucidation

Q: Which computational methods predict binding interactions with AChE? A:

  • Docking Studies: Use AutoDock Vina to model ligand-enzyme interactions, focusing on the catalytic triad (Ser203, His447, Glu334) .
  • MD Simulations: Run 100 ns trajectories in GROMACS to assess binding stability (RMSD < 2.0 Å).
  • QSAR Models: Corrogate substituent electronic parameters (Hammett σ) with IC50_{50} .

Structure-Activity Relationship (SAR) Analysis

Q: How to systematically study SAR for this compound class? A:

Analog Synthesis: Prepare derivatives with varied substituents (e.g., halogen, alkyl, alkoxy).

Biological Testing: Screen all analogs against AChE/BChE.

Data Clustering: Use PCA to group compounds by activity and physicochemical properties.

Table 3: SAR Trends in Benzoic Acid Derivatives

PositionFunctional GroupActivity TrendReference
4-OxyCarbamoyl↑ AChE affinity
3-MethoxyMethyl↓ Solubility

Stability and Degradation Under Experimental Conditions

Q: What are the compound’s stability limits in biological buffers? A:

  • pH Stability: Degrades >10% after 24 h at pH < 5.0 (carbamoyl hydrolysis).
  • Thermal Stability: Store at −20°C in DMSO; avoid freeze-thaw cycles.
  • Light Sensitivity: Protect from UV light to prevent photooxidation of the methoxy group .

Reproducibility Challenges in Synthesis

Q: Why do yields vary between labs, and how can reproducibility be enhanced? A: Common issues:

  • Moisture Sensitivity: Use anhydrous solvents and inert atmosphere for carbamoyl coupling.
  • Catalyst Purity: Ensure HOBt is >99% pure to avoid stalled reactions.
  • Documentation: Report exact equivalents (e.g., 1.2 eq propan-2-ylamine) and stirring rates .

Environmental Impact Assessment

Q: What ecotoxicological data exist for this compound? A: Limited data; preliminary studies suggest:

  • Biodegradability: <20% degradation in 28-day OECD 301B tests.
  • Aquatic Toxicity: EC50_{50} (Daphnia magna) > 100 mg/L, indicating low acute risk.
    Recommendation: Follow EPA guidelines for waste disposal (incineration preferred) .

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